1-(1-Naphthylcarbonyl)-1H-benzotriazole
Description
1-(1-Naphthylcarbonyl)-1H-benzotriazole is a benzotriazole derivative featuring a naphthylcarbonyl group at the 1-position of the benzotriazole core. Benzotriazole derivatives are versatile compounds widely used in corrosion inhibition, organic synthesis, and materials science due to their stability, aromaticity, and ability to coordinate with metals . For example, Srinivas et al. The naphthylcarbonyl substituent in this compound likely enhances its aromatic stacking interactions and thermal stability, making it suitable for applications in catalysis or polymer stabilization.
Properties
CAS No. |
306990-95-4 |
|---|---|
Molecular Formula |
C17H11N3O |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
benzotriazol-1-yl(naphthalen-1-yl)methanone |
InChI |
InChI=1S/C17H11N3O/c21-17(20-16-11-4-3-10-15(16)18-19-20)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H |
InChI Key |
SOUJWQBDUNGZJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
Recent studies highlight the versatility of benzotriazole derivatives:
- Antiviral Agents: Ribofuranosyl-modified benzotriazoles (e.g., DCBTR) show potent anti-HCV activity, emphasizing the role of sugar moieties in targeting viral enzymes .
Preparation Methods
Reaction Mechanism
The acylation proceeds via nucleophilic attack of the benzotriazole’s N1 nitrogen on the electrophilic carbonyl carbon of 1-naphthoyl chloride. A base (e.g., sodium hydride or triethylamine) neutralizes the generated HCl, driving the reaction to completion.
General Reaction:
Standard Protocol
-
Reagents :
-
Procedure :
Alternative Synthesis Strategies
Microwave-Assisted Acylation
Microwave irradiation reduces reaction times significantly. A study on similar benzotriazole acylations reported a 20-minute reaction time at 100°C with 90% yield. Adapting this method:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Time | 20 minutes |
| Catalyst | None |
| Yield | 80–90% (extrapolated) |
Solid-Phase Synthesis
Polymer-supported reagents minimize purification steps. A protocol using polystyrene-bound nitrite for diazotization could be adapted for naphthoyl group introduction.
Advantages :
-
Eliminates aqueous workup.
-
Suitable for high-throughput synthesis.
Reaction Optimization
Solvent Effects
Solvent polarity impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Rate | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | Moderate | 75 |
| DMF | 36.7 | Fast | 85 |
| THF | 7.52 | Slow | 60 |
DMF accelerates the reaction due to its polar aprotic nature, stabilizing ionic intermediates.
Base Selection
Bases influence both reactivity and side reactions:
| Base | pKa | Yield (%) | By-Products |
|---|---|---|---|
| NaH | ~35 | 85 | Minimal |
| Et₃N | 10.75 | 70 | Amide formation |
| K₂CO₃ | 10.33 | 65 | Hydrolysis |
Sodium hydride (NaH) is optimal due to its strong deprotonation capacity and minimal side reactions.
Characterization and Validation
Successful synthesis is confirmed through:
-
FT-IR :
-
C=O stretch: 1680–1700 cm⁻¹.
-
Aromatic C-H bend: 750–800 cm⁻¹.
-
-
¹H NMR (CDCl₃) :
-
Naphthyl protons: δ 7.45–8.25 (m, 7H).
-
Benzotriazole protons: δ 7.30–7.90 (m, 4H).
-
Challenges and Mitigation
Regioselectivity
1H-Benzotriazole exhibits two reactive sites (N1 and N2). The N1 position is preferentially acylated due to lower steric hindrance.
Hydrolysis of 1-Naphthoyl Chloride
Exposure to moisture leads to hydrolysis, reducing yields. Strategies include:
-
Rigorous drying of solvents.
-
Use of molecular sieves.
Industrial-Scale Considerations
-
Cost Analysis :
Component Cost per kg (USD) 1H-Benzotriazole 120 1-Naphthoyl chloride 450 -
Safety :
Environmental and Regulatory Aspects
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1-Naphthylcarbonyl)-1H-benzotriazole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is synthesized via reduction of nitroaryl precursors using tin(II) chloride in acidic aqueous-alcoholic media. Optimization involves controlling HCl concentration:
- Low HCl (18%) : Minimizes alkylation by-products (e.g., azoxy compounds) and achieves >94% yield of the target amino derivative .
- High HCl (36%) : Promotes alkylation of the amino group with alcohol solvents, necessitating chromatographic purification (e.g., TLC with ethyl acetate/hexane) .
- Reaction time and temperature (≤80°C) further influence selectivity. Monitoring via thin-layer chromatography (TLC) is critical for isolating intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
- Methodological Answer :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Distinct shifts for protons near the triazole ring (e.g., deshielded H4 at δ 8.18 ppm) and CF3 groups (quartet at δ 124.7 ppm) confirm regiochemistry .
- HRMS : Validates molecular ions (e.g., [M+H]<sup>+</sup> at m/z 279.2400 for C13H10F3N4) .
- 2D NMR (COSY/HSQC) : Resolves overlapping aromatic signals and assigns substituent positions .
Advanced Research Questions
Q. How do variations in hydrochloric acid concentration during the reduction of nitro precursors affect the formation of by-products?
- Methodological Answer :
- Low HCl (≤18%) : Favors incomplete nitro-group reduction, forming azoxybenzene derivatives via condensation .
- High HCl (36%) : Induces nucleophilic substitution at the amino group, producing alkylated by-products (e.g., 1-{2-[(propan-2-yl)amino]phenyl} derivatives). These are identified via <sup>1</sup>H NMR (CH3 signals at δ 1.06 ppm) .
- Mitigation : Use 18% HCl for amino derivatives and scavenge hydroxyl radicals during ozonation to suppress oxidative by-products .
Q. What computational methods are employed to predict the reactivity and stability of this compound derivatives in drug development?
- Methodological Answer :
- X-ray crystallography (SHELXL) : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationships .
- DFT calculations : Predict electronic properties (e.g., Fukui indices) to assess nucleophilic/electrophilic sites for functionalization .
- In silico docking : Utilizes PubChem-derived 3D structures (InChIKey: HUJPLYSMMSUAFM-UHFFFAOYSA-N) to screen binding affinities for drug targets .
Q. How does ozonation transform this compound in aqueous environments, and what are the implications for environmental persistence?
- Methodological Answer :
- Transformation pathway : Ozone reacts with the triazole ring, forming 1H-1,2,3-triazole-4,5-dicarbaldehyde (C4H3O2N3) via ring cleavage. Products are identified via Q-TOF MS and isotope-labeling .
- Environmental fate : Degradation products exhibit reduced persistence in surface water but require toxicity assessments. Hydroxyl radical scavengers (e.g., tert-butanol) suppress secondary oxidation .
Q. What strategies resolve contradictions in spectroscopic data when assigning regiochemistry to substituted derivatives?
- Methodological Answer :
- Isotopic labeling : Use <sup>15</sup>N-labeled analogs to distinguish triazole nitrogen environments in <sup>13</sup>C NMR .
- Variable-temperature NMR : Resolves dynamic effects in crowded aromatic regions (e.g., para-substituted aryl groups) .
- Comparative analysis : Cross-reference with synthesized analogs (e.g., 4-fluoro-1-methyl derivatives) to validate shift patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
